![molecular formula C26H22ClN3O5 B4583758 methyl 3-(2-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4583758.png)
methyl 3-(2-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Overview
Description
Synthesis Analysis
Synthesizing derivatives of tetrahydropyrido[2,3-d]pyrimidine involves condensation reactions, which have been a subject of research for their antibacterial properties (Cieplik et al., 2008). Another study highlights the synthesis of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate derivatives, showcasing the versatility of this compound's synthesis process (Śladowska et al., 1990).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including methyl 3-(2-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, has been extensively studied using X-ray crystallography. These studies provide insights into the planarity of the pyrimidine rings and their substituent atoms, crucial for understanding the compound's chemical behavior (Trilleras et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of this compound are characterized by their interaction with other chemicals. For instance, its derivatives exhibit antibacterial activity, which can be attributed to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of substituents attached to phenyl rings (Cieplik et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are often determined using techniques like X-ray crystallography and spectroscopic methods (Trilleras et al., 2009).
Scientific Research Applications
Synthesis and Derivative Formation
Research into related pyrimidine derivatives highlights innovative approaches to synthesizing novel compounds with potential biological activity. For instance, studies have demonstrated the synthesis of new heterocyclic compounds by reacting visnagenone–ethylacetate or khellinone–ethylacetate with amino acids, leading to products with significant anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Such research underlines the methodological advancements in creating pyrimidine derivatives, potentially including the compound of interest, and their application in developing pharmacological agents.
Antiviral and Antibacterial Properties
The exploration of pyrimidine derivatives for their antiviral and antibacterial properties is a significant area of research. For example, the study of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed marked inhibition against retrovirus replication, showcasing the potential of pyrimidine derivatives in antiviral therapy (Hocková et al., 2003). Another study on 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives demonstrated their antibacterial activity, emphasizing the role of pyrimidine derivatives in addressing bacterial infections (Cieplik et al., 2008).
Structural and Optical Studies
Structural and spectroscopic analyses of pyrimidine derivatives have also been a focal point of research, shedding light on their physical and chemical properties. For instance, the crystal structure determination of chain-functionalized pyrroles, which are structurally complex molecules like the compound , provides insights into the molecular geometry and potential interaction mechanisms of such compounds (Silva et al., 2012). Additionally, research on the nonlinear optical (NLO) properties of thiopyrimidine derivatives highlights the potential application of pyrimidine derivatives in optoelectronics and as materials for NLO devices (Hussain et al., 2020).
properties
IUPAC Name |
methyl 3-[(2-chlorophenyl)methyl]-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O5/c1-34-21-10-6-5-9-20(21)30-23-22(17(25(32)35-2)13-19(28-23)15-11-12-15)24(31)29(26(30)33)14-16-7-3-4-8-18(16)27/h3-10,13,15H,11-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQOMKJDULNCFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4CC4)C(=O)OC)C(=O)N(C2=O)CC5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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